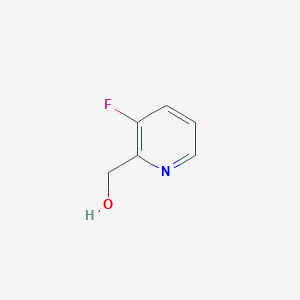

(3-fluoropyrid-2-yl)methanol

Description

The exact mass of the compound (3-Fluoropyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTCIWBKNWUDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599342 | |

| Record name | (3-Fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-79-0 | |

| Record name | 3-Fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-fluoropyrid-2-yl)methanol (CAS: 31181-79-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoropyrid-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 31181-79-0, is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural features, combining the electronic properties of a fluorine-substituted pyridine ring with a reactive hydroxymethyl group, make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis protocols, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid at room temperature.[1] The presence of the fluorine atom and the hydroxyl group influences its polarity and reactivity.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 31181-79-0 | [2][3] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 194.3 ± 25.0 °C (Predicted) | [4] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Room temperature, store in a dry and well-ventilated place. For long-term storage, freezer at -20°C is recommended. | [2][4] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| IR (Infrared) | Data not available in search results |

| Mass Spectrometry | Data not available in search results |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials' availability, cost, and desired scale of production. A novel and efficient synthesis starting from the readily available and low-cost quinolinic acid has been developed.[1]

Synthesis from Quinolinic Acid

This multi-step synthesis provides a cost-effective and scalable method for producing this compound. The overall workflow is depicted in the diagram below.

References

(3-fluoropyrid-2-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-fluoropyrid-2-yl)methanol, a key intermediate in pharmaceutical research and development.

Core Molecular Data

This compound is a substituted pyridine derivative. Its fundamental molecular characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₆FNO | [1][2][3] |

| Molecular Weight | 127.12 g/mol | [1][2][3] |

| CAS Number | 31181-79-0 | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A patented method outlines two primary synthetic pathways.[4]

Experimental Protocols

Method 1: From 3-Fluoropyridine

This approach involves the formylation of 3-fluoropyridine followed by reduction.

-

Formylation: 3-Fluoropyridine is reacted with N,N'-dimethylformamide (DMF) in an ether solution containing triethylene diamine and n-butyllithium at -70°C to produce 3-fluoropyridine-2-aldehyde.[4]

-

Reduction: The resulting 3-fluoropyridine-2-aldehyde is then reduced using sodium borohydride to yield this compound.[4]

Method 2: From Quinolinic Acid

This multi-step synthesis begins with the inexpensive starting material, quinolinic acid.

-

Anhydride Formation: Quinolinic acid is reacted with thionyl chloride in 1,2-dichloroethane to form the corresponding quinolinic anhydride.[4] The reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Esterification: The anhydride is then treated with isopropanol to yield 2,3-pyridinedicarboxylic acid 2-isopropyl ester.[4]

-

Amidation and Rearrangement: The ester is subsequently reacted with diphenylphosphoryl azide (DPPA) and triethylamine in an organic solvent, followed by heating under reflux.[4]

-

Fluorination and Reduction: The intermediate undergoes amino fluorination and subsequent reduction of the ester group to afford the final product, this compound.[4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from quinolinic acid.

Caption: Synthesis pathway of this compound from quinolinic acid.

Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Pyridine and its derivatives are common scaffolds in the development of therapeutic agents. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

References

physical and chemical properties of (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of (3-fluoropyrid-2-yl)methanol. The information is intended to support research, development, and application activities involving this compound.

Core Physical and Chemical Properties

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for drug design.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | --INVALID-LINK-- |

| Molecular Weight | 127.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 31181-79-0 | --INVALID-LINK-- |

| Appearance | Yellow liquid (predicted) | --INVALID-LINK-- |

| Boiling Point | 194.3 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 71.3 ± 23.2 °C | --INVALID-LINK-- |

| Refractive Index | 1.524 | --INVALID-LINK-- |

| Storage Temperature | Store in freezer, under -20°C | --INVALID-LINK-- |

| Solubility | Information not available | |

| pKa | 13.36±0.10 (Predicted) | --INVALID-LINK-- |

Synthesis and Purification

A novel synthetic route for this compound has been described, starting from the readily available and low-cost quinolinic acid.[1] This method involves several steps including anhydrization, esterification, amidation, fluorination, and reduction.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a detailed experimental protocol based on the synthetic route described in patent CN111004171A.[1]

Step 1: Synthesis of Quinolinic Anhydride

-

To a solution of quinolinic acid in 1,2-dichloroethane (3-5 volumes), add thionyl chloride (1.02-1.1 molar equivalents).

-

Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of ethyl acetate:formic acid (20:1).

-

Upon completion, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Step 2: Synthesis of 2,3-Pyridinedicarboxylic acid-2-isopropyl ester

-

Dissolve the quinolinic anhydride in isopropanol (4-8 volumes).

-

Heat the reaction mixture under reflux and monitor by TLC (petroleum ether:ethyl acetate = 1:1).

-

After completion, cool the mixture to approximately 15°C to crystallize the product.

-

Collect the white solid by filtration.

Step 3: Ammoniation, Amino Fluorination, and Ester Group Reduction Detailed protocols for these steps are not fully elucidated in the public domain but would follow standard organic chemistry transformations. The general steps involve:

-

Conversion of the ester to an amide.

-

A fluorination reaction, likely involving a diazotization followed by a Balz-Schiemann type reaction.

-

Reduction of the remaining ester group to the alcohol. For instance, in a 100 ml four-mouth bottle, add 9.15 ml of methanol, 1.83 g of the fluoro-ester intermediate, and 2.22 g of anhydrous calcium chloride powder under mechanical stirring. Control the temperature at 0 ± 5 °C and add 3.79 g of sodium borohydride in batches. Stir the mixture for 1 hour at 0 ± 5 °C, then heat to 65 ± 5 °C and reflux for 2 hours.[1]

Purification Protocol

-

After the reduction step, cool the reaction mixture to 15 ± 5 °C and add 18 ml of water.

-

Evaporate the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 ml).

-

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product as a yellow liquid.[1]

-

Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Predicted ¹H NMR (300 MHz, CDCl₃): δ 8.40 (m, 1H), 7.42-7.36 (m, 1H), 7.29-7.23 (m, 1H), 4.84 (s, 2H), 3.97 (br s, 1H).

¹³C NMR Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans for adequate signal-to-noise ratio. Proton decoupling is typically applied.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or with the pure solvent if a solution is used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion using a syringe pump for Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The expected m/z for the protonated molecule is approximately 128.05.

Chemical Reactivity and Potential Biological Interactions

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the fluorine atom, and the primary alcohol.

Reactivity Profile

Caption: Potential chemical reactions of this compound.

Potential Biological Activity

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, fluorinated pyridine scaffolds are of significant interest in drug discovery. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability. The hydroxymethyl group provides a point for hydrogen bonding and potential further derivatization.

A generalized model of interaction with a biological target is presented below.

Caption: Potential interactions with a biological target.

This guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged.

References

A Comprehensive Technical Guide to (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and key data associated with (3-fluoropyrid-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative. The fluorine atom at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring are key features that influence its chemical reactivity and potential biological activity.

IUPAC Name: 3-Fluoro-2-pyridinemethanol[1]

Synonyms: (3-Fluoropyridin-2-yl)methanol, 2-Pyridinemethanol, 3-fluoro-[1][2]

Molecular Formula: C₆H₆FNO[1][2][3]

Molecular Weight: 127.12 g/mol [2][3]

The chemical structure is as follows:

(Note: This is a representative image. For a definitive 2D or 3D structure, please refer to chemical databases using the provided CAS number.)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 127.1163432 | [1] |

| Exact Mass | 127.12 | [1] |

| Boiling Point | 194.287 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 71.3 ± 23.2 °C | [1] |

| Refractive Index | 1.524 | [1] |

| Polar Surface Area (PSA) | 33.1 | [1] |

| XLogP3 | 0.1 | [1] |

Experimental Protocols: Synthesis of this compound

A novel synthesis method for this compound has been reported, starting from the readily available and low-cost quinolinic acid. This process involves several key steps to achieve the target molecule.[4]

Method Overview:

The synthesis involves the following sequence of reactions:[4]

-

Acid Anhydrization: Quinolinic acid is treated with thionyl chloride in an organic solvent, such as 1,2-dichloroethane, and heated to form the corresponding quinolinic anhydride.[4]

-

Esterification: The resulting anhydride undergoes esterification.[4]

-

Ammoniation: This is followed by an ammoniation step.[4]

-

Amino Fluorination: A crucial amino fluorination reaction is then carried out.[4]

-

Ester Group Reduction: Finally, the ester group is reduced to the hydroxymethyl group to yield the final product, this compound.[4]

An alternative reported method involves the use of 3-fluoropyridine as the starting material. This compound is reacted with N,N'-dimethylformamide in an ether solution containing triethylene diamine and n-butyllithium at -70°C to produce 3-fluoropyridine-2-aldehyde. This intermediate is then reduced using sodium borohydride to give this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from quinolinic acid.

Caption: Synthesis workflow for this compound.

References

Synthesis of (3-fluoropyrid-2-yl)methanol from Quinolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for (3-fluoropyrid-2-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available and inexpensive quinolinic acid. This document details the key transformations, provides experimental protocols for pivotal steps, summarizes quantitative data, and presents visual diagrams of the synthesis pathway.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation from quinolinic acid presents a cost-effective and scalable approach. The synthesis route involves a series of chemical transformations, including anhydride formation, selective monoesterification, introduction of a fluorine atom, and subsequent reduction of the carboxylic acid functionality. This guide is based on established chemical principles and publicly available patent literature, primarily referencing the synthetic method disclosed in patent CN111004171A.[1]

Overall Synthesis Pathway

The transformation of quinolinic acid to this compound proceeds through a multi-step sequence. The key stages are:

-

Anhydride Formation: Conversion of quinolinic acid to quinolinic anhydride.

-

Monoesterification: Selective esterification of one of the carboxylic acid groups of quinolinic anhydride.

-

Amination via Curtius Rearrangement: Transformation of the remaining carboxylic acid to an amino group.

-

Fluorination via Sandmeyer-type Reaction: Conversion of the amino group to a fluorine atom.

-

Reduction: Reduction of the ester group to a hydroxymethyl group.

The overall synthetic scheme is depicted below.

Figure 1: Overall synthesis pathway from quinolinic acid.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key steps in the synthesis. Quantitative data, where available, is summarized in tables for clarity and comparison.

Step 1: Synthesis of Quinolinic Anhydride

The formation of quinolinic anhydride from quinolinic acid is a crucial initial step. Two primary methods are reported: dehydration using thionyl chloride or acetic anhydride.

Method A: Using Thionyl Chloride [1]

-

Protocol: In a suitable reaction vessel, quinolinic acid is suspended in an organic solvent such as 1,2-dichloroethane. Thionyl chloride (1.02-1.1 molar equivalents) is added dropwise to the suspension. The mixture is then heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Method B: Using Acetic Anhydride

-

Protocol: A mixture of quinolinic acid and acetic anhydride is heated to reflux for several hours. After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a suitable solvent to precipitate the product, which is collected by filtration.

| Parameter | Method A (Thionyl Chloride) | Method B (Acetic Anhydride) |

| Reagent | Thionyl Chloride | Acetic Anhydride |

| Solvent | 1,2-dichloroethane | Acetic Anhydride (reagent and solvent) |

| Temperature | Reflux | Reflux |

| Molar Ratio | Quinolinic Acid : Thionyl Chloride = 1 : 1.02-1.1 | - |

| Work-up | Solvent evaporation | Distillation and precipitation |

Table 1: Comparison of methods for quinolinic anhydride synthesis.

Figure 2: Workflow for the synthesis of quinolinic anhydride.

Step 2: Monoesterification of Quinolinic Anhydride

The patent suggests the use of isopropanol for the esterification step, implying the formation of an isopropyl ester.[1] The regioselectivity of this reaction is critical, with the esterification preferentially occurring at the 2-position due to the electronic effects of the pyridine nitrogen.

-

Protocol: Quinolinic anhydride is dissolved in an excess of isopropanol and the mixture is heated. The reaction progress can be monitored by TLC. Upon completion, the excess isopropanol is removed under reduced pressure to yield the monoester.

| Parameter | Value |

| Alcohol | Isopropanol |

| Temperature | Elevated (e.g., reflux) |

| Product | 2-isopropoxycarbonyl-3-pyridinecarboxylic acid |

Table 2: Reaction conditions for monoesterification.

Steps 3 & 4: Amination and Fluorination

The patent indicates the use of diphenylphosphoryl azide (DPPA) for the conversion of the remaining carboxylic acid to the fluoro group.[1] This suggests a one-pot or sequential process involving a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to an amine, followed by a diazotization and fluorination reaction.

-

Proposed Protocol:

-

Curtius Rearrangement: The monoester from the previous step is dissolved in an inert solvent, and triethylamine is added, followed by the dropwise addition of DPPA. The reaction mixture is heated to induce the rearrangement of the acyl azide intermediate to an isocyanate.

-

Hydrolysis: The isocyanate is then hydrolyzed in situ or in a separate step with aqueous acid to yield the corresponding 3-amino-2-pyridinecarboxylic acid isopropyl ester.

-

Fluorination: The amino ester is then subjected to a Sandmeyer-type reaction. This typically involves diazotization with a source of nitrous acid (e.g., sodium nitrite in a strong acid like HBF₄) at low temperatures, followed by decomposition of the diazonium salt to introduce the fluorine atom.

-

| Parameter | Description |

| Key Reagent | Diphenylphosphoryl azide (DPPA) |

| Intermediate 1 | Isocyanate |

| Intermediate 2 | 3-Amino-2-pyridinecarboxylic acid isopropyl ester |

| Fluorination Method | Diazotization followed by decomposition of diazonium salt |

| Product | 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester |

Table 3: Key aspects of the amination and fluorination steps.

Figure 3: Proposed workflow for amination and fluorination.

Step 5: Reduction of 3-Fluoro-2-pyridinecarboxylic acid ester

The final step is the reduction of the ester functionality to a primary alcohol. The patent provides a detailed protocol for this transformation.[1]

-

Protocol: To a solution of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester in methanol, anhydrous calcium chloride is added under mechanical stirring at 0 ± 5 °C. Sodium borohydride is then added in portions. The mixture is stirred at this temperature for 1 hour, then heated to reflux (65 ± 5 °C) for 2 hours. After cooling, water is added, and the methanol is evaporated under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

| Parameter | Value |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Additive | Anhydrous Calcium Chloride |

| Temperature | 0 °C to reflux |

| Reaction Time | 3 hours |

| Yield | 77.88%[1] |

| Product | This compound |

Table 4: Reaction details for the final reduction step.

Conclusion

The synthesis of this compound from quinolinic acid provides an efficient and economical route to this important synthetic intermediate. The key transformations involve a series of well-established organic reactions. While the patent literature provides a solid framework for this synthesis, further optimization and detailed characterization of intermediates would be beneficial for robust process development. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling them to leverage this synthetic strategy for their research endeavors.

References

Synthetic Pathways to (3-fluoropyridin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, making efficient access to fluorinated intermediates like (3-fluoropyridin-2-yl)methanol a topic of considerable interest. This technical guide provides a detailed overview of the primary synthetic routes for the preparation of (3-fluoropyridin-2-yl)methanol, focusing on starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. (3-fluoropyridin-2-yl)methanol, in particular, serves as a versatile intermediate for more complex molecular architectures. This document outlines two principal synthetic strategies for its preparation, providing detailed experimental procedures and relevant data to facilitate reproducible and scalable synthesis.

Synthetic Route 1: Multi-step Synthesis from Quinolinic Acid

A patented method describes a synthetic pathway starting from the readily available and inexpensive quinolinic acid.[1] This route involves a sequence of five key transformations to construct the target molecule.

Signaling Pathway Diagram

Caption: Multi-step synthesis of (3-fluoropyridin-2-yl)methanol from quinolinic acid.

Experimental Protocols

Step 1: Synthesis of Quinolinic Anhydride

-

Procedure: Quinolinic acid is reacted with thionyl chloride in an organic solvent such as 1,2-dichloroethane.[1] The molar ratio of quinolinic anhydride to thionyl chloride is maintained between 1:1.02 and 1:1.1.[1] The reaction is heated to drive the formation of the anhydride.[1]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a developing solvent system of ethyl acetate to formic acid (20:1 volume ratio).[1]

Step 2: Synthesis of Isopropyl 2,3-pyridinedicarboxylate

-

Procedure: Quinolinic anhydride is dissolved in isopropanol, with the volume of isopropanol being 4-8 times that of the quinolinic anhydride.[1] The mixture is heated under reflux for 16 hours.[1] After evaporation of the solvent, ethyl acetate is added, and the mixture is heated to reflux for 30 minutes, then cooled to approximately 15°C to induce crystallization.[1]

-

Monitoring: The reaction is monitored by TLC with a mobile phase of petroleum ether:ethyl acetate (1:1 volume ratio).[1]

-

Yield: This step has a reported yield of 87.19% for the white solid product.[1]

Step 3 & 4: Ammoniation and Amino Fluorination

-

Procedure: The patent mentions the subsequent steps of ammoniation and amino fluorination to introduce the fluorine atom at the 3-position.[1] Detailed experimental conditions for these specific steps are not fully elaborated in the provided source. Generally, such transformations can involve the conversion of an ester to an amide, followed by a Hoffman rearrangement or similar reaction in the presence of a fluorinating agent.

Step 5: Reduction of the Ester to (3-fluoropyridin-2-yl)methanol

-

Procedure: The 3-fluoropyridine-2-carboxylic acid derivative is dissolved in methanol along with anhydrous calcium chloride.[1] The mixture is cooled to 0 ± 5°C, and sodium borohydride is added in portions.[1] After stirring for 1 hour at this temperature, the reaction is heated to reflux at 65 ± 5°C for 2 hours.[1] The reaction is then cooled, and water is added.[1] After evaporation of methanol, the product is extracted with dichloromethane.[1]

-

Yield: This final reduction step affords the target compound as a yellow liquid with a yield of 77.88%.[1]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Quinolinic Acid | Thionyl Chloride | 1,2-dichloroethane | Heated | - | - |

| 2 | Quinolinic Anhydride | Isopropanol | Isopropanol, Ethyl Acetate | 85 (reflux) | 16 | 87.19 |

| 3 | Isopropyl 2,3-pyridinedicarboxylate | - | - | - | - | - |

| 4 | Intermediate Amide | Fluorinating Agent | - | - | - | - |

| 5 | 3-Fluoropyridine-2-carboxylic acid derivative | Sodium Borohydride, Calcium Chloride | Methanol | 0 to 65 | 3 | 77.88 |

Synthetic Route 2: Direct Synthesis from 3-Fluoropyridine

A more direct approach to (3-fluoropyridin-2-yl)methanol starts from commercially available 3-fluoropyridine.[1] This two-step process involves a formylation followed by a reduction.

Signaling Pathway Diagram

Caption: Two-step synthesis of (3-fluoropyridin-2-yl)methanol from 3-fluoropyridine.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropyridine-2-carbaldehyde

-

Procedure: 3-Fluoropyridine is dissolved in an ether solution containing triethylenediamine.[1] The solution is cooled to -70°C, and n-butyllithium is added, followed by N,N'-dimethylformamide (DMF) to introduce the formyl group at the 2-position.[1] This reaction utilizes directed ortho-metalation, where the fluorine atom directs the lithiation to the adjacent position.

-

General Considerations: Reactions involving n-butyllithium are highly sensitive to moisture and air and must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The low temperature is crucial to prevent side reactions.

Step 2: Reduction of 3-Fluoropyridine-2-carbaldehyde to (3-fluoropyridin-2-yl)methanol

-

Procedure: The crude 3-fluoropyridine-2-carbaldehyde is reacted with sodium borohydride in a suitable solvent, typically methanol or ethanol.[2] The reaction is generally carried out at room temperature or below.

-

Work-up: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified, often by column chromatography.

-

Yield: The patent indicates a yield of 82.96% for a product obtained after workup with sodium bicarbonate and extraction.[1]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluoropyridine | n-Butyllithium, DMF, Triethylenediamine | Ether | -70 | - | - |

| 2 | 3-Fluoropyridine-2-carbaldehyde | Sodium Borohydride | - | - | - | 82.96 |

Conclusion

This guide has detailed two primary synthetic routes for the preparation of (3-fluoropyridin-2-yl)methanol. The multi-step synthesis from quinolinic acid offers a cost-effective approach starting from a simple precursor, albeit with a longer synthetic sequence. The more direct route from 3-fluoropyridine provides a quicker pathway to the target molecule, which may be preferable if the starting material is readily available. Both methods rely on well-established organic transformations, and the provided experimental details and quantitative data should serve as a valuable resource for researchers in the fields of drug discovery and materials science. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

References

Spectroscopic Data of (3-fluoropyrid-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (3-fluoropyrid-2-yl)methanol. Due to the absence of a publicly available, fully assigned experimental dataset, this document presents a representative analysis based on established spectroscopic principles. It includes structured data tables, a detailed experimental protocol for acquiring such data, and a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 31181-79-0).

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established chemical shift principles. The exact chemical shifts and coupling constants can vary based on experimental conditions.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~7.4 | ddd | J(H,H) ≈ 8.5, 4.8; J(H,F) ≈ 1.5 |

| H5 | ~8.2 | ddd | J(H,H) ≈ 4.8, 1.5; J(H,F) ≈ 1.0 |

| H6 | ~7.3 | dd | J(H,H) ≈ 8.5, 1.5 |

| CH₂ | ~4.8 | s | - |

| OH | Variable | br s | - |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C2 | ~147 | d | J(C,F) ≈ 14 |

| C3 | ~155 | d | J(C,F) ≈ 240 |

| C4 | ~125 | d | J(C,F) ≈ 4 |

| C5 | ~140 | d | J(C,F) ≈ 20 |

| C6 | ~122 | s | - |

| CH₂ | ~60 | s | - |

Experimental Protocol for NMR Data Acquisition

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Temperature: 298 K (25 °C)

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Nucleus: ¹³C

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: -10 to 180 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K (25 °C)

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.

Caption: Workflow for NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and perform a full assignment of all signals.

The Ascendant Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for enhancing therapeutic potential. This technical guide delves into the multifaceted biological activities of fluorinated pyridine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the latest advancements, quantitative biological data, detailed experimental protocols, and mechanistic insights into this important class of molecules.

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, owing to its ability to engage in various biological interactions. The introduction of fluorine atoms to this privileged structure can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, ultimately leading to improved potency and pharmacokinetic profiles.[1][2] This guide will explore these effects through a detailed examination of the anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities of fluorinated pyridine derivatives.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR pathway.[3][4][5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pyridine-derived VEGFR-2 inhibitors | Compound 10 | HepG2 (Liver) | 4.25 | [7] |

| MCF-7 (Breast) | 6.08 | [7] | ||

| Compound 8 | HepG2 (Liver) | 4.34 | [7] | |

| MCF-7 (Breast) | 10.29 | [7] | ||

| Compound 9 | HepG2 (Liver) | 4.68 | [7] | |

| MCF-7 (Breast) | 11.06 | [7] | ||

| Compound 15 | HepG2 (Liver) | 6.37 | [7] | |

| MCF-7 (Breast) | 12.83 | [7] | ||

| Trimethoxyphenyl pyridine derivatives | Compound VI | HCT-116 (Colorectal) | 4.83 | [8] |

| HepG-2 (Liver) | 3.25 | [8] | ||

| MCF-7 (Breast) | 6.11 | [8] | ||

| Compound Vj | HCT-116 (Colorectal) | 4.5 | [8] | |

| HepG-2 (Liver) | 3.74 | [8] | ||

| MCF-7 (Breast) | 4.82 | [8] | ||

| Pyridine Derivatives | Derivative with OMe group | A549 (Lung) | 0.044 | [9] |

| Derivative with two OH groups | SW1116 (Colon) | 1.54 | [9] | |

| BGC823 (Gastric) | 1.26 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[12]

-

Compound Treatment: The following day, treat the cells with various concentrations of the fluorinated pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers, making it a key target for anticancer drug development.[3][5][6]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Fluorinated pyridine derivatives have shown promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated pyridine derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative(s) | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Compound with R1 = Cl | Staphylococcus aureus | 1-2 | [13] |

| Gram-negative bacteria | No activity | [13] | ||

| Compounds 6a-m | Gram-positive bacteria | 2-32 | [13] | |

| Isonicotinic acid hydrazide derivatives | Compounds 23-27 | Staphylococcus aureus | 2.18-3.08 (µM) | [14] |

| Bacillus subtilis | 2.18-3.08 (µM) | [14] | ||

| Escherichia coli | 2.18-3.08 (µM) | [14] | ||

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Compounds 88a-k | Escherichia coli K12, R2-R4 | 0.2-1.3 | [15] |

| Pyridine-4-aldoxime-based quaternary ammonium salts | Compounds 51-56 | Staphylococcus aureus | 0.02-6 (mM) | [14] |

| Bacillus subtilis | 0.02-6 (mM) | [14] | ||

| Escherichia coli | 0.02-6 (mM) | [14] | ||

| Pseudomonas aeruginosa | 0.02-6 (mM) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16][17][18]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Fluorinated pyridine derivatives

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the fluorinated pyridine derivatives in MHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[17] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity: Modulation of Cyclooxygenase

Chronic inflammation is implicated in numerous diseases. Certain fluorinated pyridine derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of selected fluorinated pyridine derivatives.

| Compound Class | Specific Derivative(s) | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Imidazo[1,2-a]pyridin-3-amines | Compound 5n | COX-2 | 0.07 | 508.6 | [19] |

| Imidazo[1,2-a]pyridine derivative | Compound with morpholine ring | COX-2 | 0.07 | 217.1 | [19] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Fluorinated pyridine derivatives

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the fluorinated pyridine derivatives or a reference inhibitor (e.g., celecoxib) for a short period (e.g., 10 minutes) at 37°C.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation time, stop the reaction by adding a suitable reagent (e.g., 1 M HCl).[20]

-

PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Central Nervous System Activity: Modulating GABA-A Receptors

Fluorinated pyridine derivatives have also been investigated for their activity in the central nervous system, particularly as modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

Quantitative CNS Activity Data

The following table presents the binding affinity (Ki) and functional potency (EC50) of fluorinated indiplon derivatives, which are pyrazolopyrimidine analogs, at GABA-A receptors.

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |

| Indiplon | α1-containing | 3.1 | 81 | [21] |

| N-(2-fluoro-ethyl) derivative (2a) | α1-containing | 5.4 | 105 | [21] |

| N-(3-fluoro-propyl) derivative (2b) | α1-containing | 2.4 | 158 | [21] |

| Fluoroflumazenil | GABAA | 3.5 (IC50) | - | [22] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ligand binding.

Materials:

-

Cells expressing GABA-A receptors (e.g., cultured neurons or transfected cell lines)

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

GABA and fluorinated pyridine derivatives

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution. The pipette resistance should be in the range of 3-7 MΩ.[23]

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential of -60 to -70 mV.[23]

-

Drug Application: Apply GABA alone or in combination with the fluorinated pyridine derivative to the cell using a perfusion system.

-

Data Recording and Analysis: Record the resulting ionic currents. Analyze the data to determine the effect of the compound on the GABA-induced current, such as potentiation or inhibition, and calculate the EC50.

Signaling Pathway: GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.[24]

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold has yielded a diverse array of biologically active molecules with significant therapeutic potential. As demonstrated in this guide, fluorinated pyridine derivatives exhibit potent anticancer, antimicrobial, anti-inflammatory, and CNS activities. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this chemical space is poised to deliver novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

- 1. academicjournals.org [academicjournals.org]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. en.iacld.com [en.iacld.com]

- 19. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. GABAA receptor - Wikipedia [en.wikipedia.org]

(3-Fluoropyrid-2-yl)methanol: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (3-fluoropyrid-2-yl)methanol (CAS No: 31181-79-0). The following sections detail the chemical and physical properties, hazard identification, safety precautions, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative commonly used as a building block in the synthesis of pharmaceutical compounds. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H6FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Boiling Point | 194.3 ± 0.0 °C at 760 mmHg | [1][2] |

| Flash Point | 71.3 ± 23.2 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | |

| Storage Temperature | Room temperature | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The signal word for this chemical is "Warning".[1]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.

| Code | Prevention |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound. The following procedures outline the best practices for handling and storage.

Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[4]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[5]

-

Skin and Body Protection: A lab coat must be worn and buttoned to its full length.[5] Full-length pants and closed-toe shoes are also required.[5]

-

-

General Hygiene: Avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

-

Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][3]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The recommended storage condition is at room temperature.[1]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical help.[1][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Containment and Cleanup: Collect the spillage and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and emergency procedures.

Caption: General laboratory workflow for handling this compound.

Caption: Emergency response flowchart for incidents involving this compound.

References

commercial suppliers and purchasing of (3-fluoropyrid-2-yl)methanol

An In-depth Technical Guide to the Commercial Sourcing and Application of (3-fluoropyrid-2-yl)methanol

For researchers, scientists, and professionals in drug development, the accessibility and quality of key chemical intermediates are paramount. This compound, a fluorinated pyridine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its commercial availability, purchasing considerations, technical specifications, and relevant experimental protocols.

Physicochemical Properties

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position. These functional groups impart unique reactivity and properties that are advantageous in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 31181-79-0 | [1] |

| Molecular Formula | C6H6FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Boiling Point | 194.3 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 71.3 ± 23.2 °C | [1] |

| Refractive Index | 1.524 | [1] |

| Storage Conditions | Room temperature | [1] |

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, catering to different scales of research and development needs. When sourcing this compound, it is crucial to consider factors such as purity, quantity, lead time, and the supplier's qualifications.

| Supplier | Purity | Available Quantities | Additional Information |

| GIHI CHEMICALS CO.,LIMITED | >99% | Custom | A manufacturer with ISO, FDA, and CE certifications.[1] |

| Parchem | Not specified | Not specified | Specialty chemical supplier.[2] |

| iChemical | Not specified | ≥ 1.0 kg | Offers custom packages and synthesis.[3] |

| CP Lab Chemicals | min 97% | 1 gram | For professional manufacturing, research, and industrial use only. |

| Laibo Chem | 98% | 250mg | - |

| Oakwood Products, Inc. | Not specified | Not specified | Provides Safety Data Sheets.[4] |

| Ambeed, Inc. | Not specified | Not specified | Specializes in building blocks and advanced intermediates.[5] |

| SAGECHEM LIMITED | Not specified | Not specified | A chemical R&D, manufacturing, and distribution company.[5] |

| Hangzhou Leap Chem Co., Ltd. | Not specified | Not specified | Specializes in supplying fine chemicals.[5] |

The general workflow for procuring this compound involves identifying a suitable supplier, requesting a quote, and placing an order, followed by shipment and internal quality control.

Safety and Handling

This compound is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

-

P270: Do not eat, drink or smoke when using this product.[1][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][6][7]

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[4][6][7][8]

Experimental Protocols: Synthesis

One reported method for the synthesis of this compound starts from quinolinic acid.[9] This process involves several key steps, including anhydrization, esterification, amidation, fluoro-deamination, and reduction.

A Novel Synthetic Route for this compound

This synthetic pathway provides a cost-effective method with a high yield and good quality for industrial-scale production.[9]

-

Step 1: Anhydrization of Quinolinic Acid

-

Quinolinic acid and thionyl chloride are added to an organic solvent.

-

The mixture is heated to facilitate the reaction, yielding quinoline anhydride.[9]

-

-

Step 2: Esterification

-

The resulting quinoline anhydride is reacted with isopropanol.[9]

-

-

Step 3: Amidation and Rearrangement

-

2,3-pyridine dicarboxylic acid-2-isopropyl ester and triethylamine are dissolved in an organic solvent.

-

Diphenylphosphoryl azide (DPPA) is added, and the mixture is heated under reflux.[9]

-

-

Step 4: Fluoro-deamination and Reduction

-

The intermediate from the previous step undergoes fluoro-deamination.

-

This is followed by the reduction of the ester group to yield the final product, this compound.[9]

-

Applications in Drug Development

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity. The 3-fluoropyridine moiety is a common structural motif in medicinal chemistry.[10] (Pyridin-2-yl)methanol derivatives have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[11] The unique electronic properties of the fluorinated pyridine ring make this compound a valuable precursor for the synthesis of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. This compound, CAS No. 31181-79-0 - iChemical [ichemical.com]

- 4. This compound - Free SDS search [msds.com]

- 5. (5-Fluoropyridin-2-yl)methanol hydrochloride (CAS No. 31181-80-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (3-fluoropyrid-2-yl)methanol, with a primary focus on its solubility and stability. Due to the limited availability of public domain data for this specific compound, this document outlines standardized experimental protocols for determining these crucial parameters, in line with industry and regulatory expectations.

Core Compound Properties

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom and the hydroxymethyl group significantly influences its physicochemical properties, including its solubility and stability, which are critical for its potential development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 31181-79-0 | [1] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1][2] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| Storage | Recommended storage at room temperature. | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydroxymethyl group in this compound is expected to contribute to its aqueous solubility, while the fluoropyridine ring imparts a degree of lipophilicity. A thorough understanding of its solubility in various media is essential for formulation development.

Predicted Solubility Characteristics

The molecule's structure suggests it will exhibit moderate solubility in aqueous solutions, which can be influenced by pH. The pyridine nitrogen can be protonated at acidic pH, potentially increasing solubility. In organic solvents, its solubility is expected to vary based on the polarity of the solvent.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound

-

Water (deionized)

-

Phosphate buffered saline (PBS) at pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

pH meter

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing a known volume of each solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Profile

Evaluating the chemical stability of a drug candidate is a mandatory step in drug development to ensure its safety and efficacy over its shelf life. Forced degradation studies are employed to identify potential degradation products and understand the degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[3] These studies are crucial for developing stability-indicating analytical methods.[4][5] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[6]

Experimental Protocol for Forced Degradation Studies

The following protocol describes a general approach for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

0.1 N and 1 N Hydrochloric acid (HCl)

-

0.1 N and 1 N Sodium hydroxide (NaOH)

-

3% and 30% Hydrogen peroxide (H₂O₂)

-

Water (deionized)

-

Methanol or other suitable organic solvent

-

Temperature-controlled ovens

-

Photostability chamber with UV and visible light sources

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[6]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Heat at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[6] If no degradation is observed, a higher concentration (e.g., 30%) or heat may be applied.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C) for an extended period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Analyze the samples using a suitable HPLC-UV/MS method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers and drug development professionals to undertake these critical studies. The outlined protocols for solubility determination and forced degradation are based on established industry standards and regulatory guidelines. The successful execution of these experiments will yield essential data to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any potential drug product containing this compound.

References

- 1. echemi.com [echemi.com]

- 2. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. biopharminternational.com [biopharminternational.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

hazards and precautionary statements for (3-fluoropyrid-2-yl)methanol

An In-depth Technical Guide on the Hazards and Precautionary Statements for (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals